molecular formula C9H8F3NO3S B3750516 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}ethanol

2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}ethanol

Cat. No. B3750516
M. Wt: 267.23 g/mol
InChI Key: SJRGXBXOOIUILX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}ethanol, also known as NITME, is a chemical compound that has been widely used in scientific research due to its unique properties. NITME is a thiol-containing compound that is commonly used as a reducing agent and antioxidant in various biochemical and physiological experiments. In

Mechanism of Action

2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}ethanol acts as a reducing agent by donating electrons to oxidized molecules, thereby converting them to their reduced form. It also acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}ethanol has been shown to inhibit the production of ROS and lipid peroxidation in various cell types.
Biochemical and Physiological Effects
2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}ethanol has been shown to have various biochemical and physiological effects. It has been shown to protect cells from oxidative stress, reduce inflammation, and prevent cell death in various cell types. 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}ethanol has also been shown to have anti-cancer properties by inhibiting cancer cell proliferation and inducing apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}ethanol in lab experiments is its ability to protect cells from oxidative stress and reduce ROS levels. 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}ethanol is also relatively easy to synthesize and has a long shelf life. However, one limitation of using 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}ethanol is its potential toxicity at high concentrations. Therefore, it is important to use 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}ethanol at appropriate concentrations and to follow proper safety protocols when handling the compound.

Future Directions

There are several future directions for the use of 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}ethanol in scientific research. One direction is to further investigate its anti-cancer properties and potential use as a cancer therapeutic. Another direction is to explore its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, there is potential for the use of 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}ethanol in the development of new antioxidant and anti-inflammatory drugs.

Scientific Research Applications

2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}ethanol is commonly used in scientific research as a reducing agent and antioxidant. It has been shown to protect cells from oxidative stress and reduce reactive oxygen species (ROS) levels in various cell types. 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}ethanol has also been used as a reagent in the synthesis of various organic compounds, such as thioethers and thioesters.

properties

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3S/c10-9(11,12)6-1-2-8(17-4-3-14)7(5-6)13(15)16/h1-2,5,14H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRGXBXOOIUILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])SCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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